molecular formula C5H12O9P2 B122178 2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate CAS No. 141816-32-2

2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate

Cat. No.: B122178
CAS No.: 141816-32-2
M. Wt: 278.09 g/mol
InChI Key: SFRQRNJMIIUYDI-UHFFFAOYSA-N
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Description

2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate (MEcPP) is a critical intermediate in the methylerythritol phosphate (MEP) pathway, a metabolic route utilized by bacteria, apicomplexan parasites, and plant plastids for isoprenoid biosynthesis. Unlike the mevalonate (MVA) pathway in mammals, the MEP pathway is absent in humans, making its enzymes—including MEcPP synthase (IspF)—attractive targets for antimicrobial drug development . MEcPP is synthesized from 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-ME2P) via an intramolecular transphosphorylation catalyzed by IspF, a Zn²⁺-dependent enzyme . Structurally, MEcPP features a cyclic pyrophosphate group, conferring unique stability and functional versatility .

Beyond its role in isoprenoid production, MEcPP has emerged as a stress-responsive metabolite. In bacteria like Escherichia coli and Corynebacterium ammoniagenes, MEcPP accumulation correlates with enhanced tolerance to oxidative stress and macrophage-mediated bactericidal activity . In plants, MEcPP acts as a plastidial retrograde signal, modulating nuclear stress-response genes (e.g., salicylic acid and jasmonic acid pathways) and defense mechanisms against aphids .

Properties

IUPAC Name

2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQRNJMIIUYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931210
Record name 6-(Hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4,7-triol 2,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141816-32-2
Record name 2-Methyl-butan-1,2,3,4-tetraol-2,4-cyclopyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141816322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4,7-triol 2,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Four-Step Synthesis from 2-C-Methyl-D-Erythritol 1,3-Diacetate

The foundational chemical synthesis of MEcDP involves a four-step protocol starting from 2-C-methyl-D-erythritol 1,3-diacetate. The process begins with bisphosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl₃) in the presence of a base, yielding a bisphosphorylated intermediate. Subsequent carbodiimide-mediated cyclization with reagents like dicyclohexylcarbodiimide (DCC) facilitates the formation of the cyclopyrophosphate ring. Final deprotection under mild acidic conditions removes acetyl groups, resulting in MEcDP with an overall yield of 42%. Key reaction conditions include:

  • Temperature : 0–4°C during phosphorylation to prevent side reactions.

  • Solvent System : Anhydrous pyridine for phosphorylation; aqueous methanol for deprotection.

This method is widely cited for its reproducibility and scalability in laboratory settings.

Enantiomerically Pure Synthesis from 1,2-O-Isopropylidene-α-D-Xylofuranose

An alternative route starts with 1,2-O-isopropylidene-α-D-xylofuranose, a carbohydrate derivative. The synthesis involves:

  • Glycol Oxidative Cleavage : Sodium metaperiodate (NaIO₄) converts the diol structure to an aldehyde intermediate.

  • Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol.

  • Hydrogenolysis : Palladium-catalyzed hydrogenolysis removes protective groups, yielding a diol precursor.

  • Cyclization : N,N′-Carbonyldiimidazole (CDI) promotes cyclization, though initial yields were low (20%) due to unprotected hydroxyl groups. Optimized protocols introduced acetyl protection prior to cyclization, increasing yields to 65%.

Enzymatic and Biosynthetic Methods

In Vitro Enzymatic Cyclization via IspF

The enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) catalyzes the conversion of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDPME2P) to MEcDP in the MEP pathway. Key features of this process include:

  • Cofactors : Requires Zn²⁺ and Mg²⁺ for substrate positioning and transition-state stabilization.

  • Reaction Mechanism : The 2-phosphate group of CDPME2P displaces cytidine monophosphate (CMP), forming the cyclodiphosphate structure.

  • Yield : Enzymatic conversions typically achieve >90% efficiency under optimized pH (7.5–8.0) and temperature (37°C) conditions.

Microbial Fermentation Using Engineered Strains

Industrial-scale production employs genetically modified Escherichia coli strains overexpressing IspF. Fermentation parameters include:

  • Carbon Source : Glycerol or glucose as feedstocks.

  • Induction : Isopropyl β-D-1-thiogalactopyranoside (IPTG) triggers enzyme expression.

  • Product Recovery : Ion-exchange chromatography isolates MEcDP from fermentation broth, with yields exceeding 1.2 g/L.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Four-Step Chemical2-C-Methyl-D-erythritol diacetatePOCl₃, DCC, HCl42%Scalable, no specialized equipmentLow yield in deprotection step
EnantioselectiveXylofuranose derivativeNaIO₄, NaBH₄, CDI65%High enantiopurityMulti-step protection required
Enzymatic (IspF)CDPME2PIspF, Zn²⁺, Mg²⁺>90%High efficiency, mild conditionsRequires purified enzyme
Microbial FermentationEngineered E. coliIPTG, glycerol1.2 g/LCost-effective for large-scale productionDownstream processing complexity

Optimization Strategies and Challenges

Chemical Synthesis Challenges

  • Protection-Deprotection Steps : Unprotected hydroxyl groups during cyclization lead to side reactions, necessitating acetyl or benzyl protection.

  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve phosphorylation efficiency but complicate purification.

Enzymatic Method Advancements

  • Thermostable IspF Variants : Engineering IspF for higher thermal stability (e.g., Thermotoga maritima homologs) enables reactions at 50°C, reducing microbial contamination risks.

  • Cofactor Recycling : Immobilized Zn²⁺/Mg²⁺ on solid supports lowers reagent costs in continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvent systems to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions include various isoprenoid intermediates and derivatives that play crucial roles in the biosynthesis of essential biomolecules such as carotenoids, tocopherols, and chlorophylls .

Scientific Research Applications

Biochemical Pathways and Isoprenoid Synthesis

MEcPP is integral to the non-mevalonate pathway of isoprenoid biosynthesis. It acts as a precursor to various essential biomolecules such as carotenoids and chlorophylls. Research indicates that manipulating MEcPP levels can influence the production of these compounds, which are vital for plant growth and development .

Plant Defense Mechanisms

Recent studies have highlighted MEcPP's role in enhancing plant resistance against herbivores. For instance, it has been shown to modulate salicylic acid (SA) signaling pathways, thereby increasing resistance to pests like aphids without compromising jasmonic acid (JA) pathways . Arabidopsis mutants with elevated MEcPP levels demonstrated heightened resistance to cabbage aphids, suggesting its potential application in developing pest-resistant crops .

Antibiotic Development

The enzymes involved in MEcPP synthesis are not present in mammals but are essential for bacterial survival. This characteristic makes MEcPP a promising target for novel antibiotics aimed at pathogenic bacteria and protozoa like Plasmodium falciparum, which causes malaria . Inhibitors designed to block the activity of MEcPP synthase could lead to effective treatments against these pathogens.

Immunomodulatory Properties

Research is ongoing into MEcPP's immunomodulatory effects. Preliminary findings suggest that it may influence immune responses, making it a candidate for therapeutic applications in treating infections and inflammatory diseases.

Case Study 1: Enhancing Crop Resistance

A study on Arabidopsis mutants accumulating high levels of MEcPP revealed enhanced resistance to aphids. The research demonstrated that MEcPP upregulates genes related to defense mechanisms without interfering with other hormonal pathways . This finding opens avenues for genetic engineering in crop species to improve pest resistance.

Case Study 2: Targeting Pathogenic Bacteria

Inhibitors designed against 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase have shown promise as antibiotics against E. coli and other pathogens. By targeting this enzyme, researchers aim to develop drugs that selectively inhibit bacterial growth without affecting human cells .

Mechanism of Action

The mechanism of action of 2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate involves its role as an intermediate in the non-mevalonate pathway. It is produced by the enzyme this compound synthase and is subsequently converted into other intermediates by enzymes such as 4-hydroxy-3-methylbut-2-enyl diphosphate synthase. This pathway is crucial for the biosynthesis of isoprenoids, which are essential for various cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The MEP pathway comprises seven enzymatic steps, yielding intermediates with distinct structural and functional properties. Below, MEcPP is compared to key analogues:

2-C-Methyl-D-erythritol 4-phosphate (MEP)

  • Role : First committed intermediate in the MEP pathway, synthesized from 1-deoxy-D-xylulose 5-phosphate (DXP) .
  • Structural Difference : Lacks the cyclic pyrophosphate moiety present in MEcPP.
  • MEcPP, however, regulates stress-responsive genes in plants and bacterial oxidative stress tolerance .

4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and CDP-ME2P

  • Role : CDP-ME is phosphorylated to CDP-ME2P by IspE before conversion to MEcPP by IspF .
  • Structural Difference : Both are linear nucleotides, whereas MEcPP is cyclized.
  • Functional Contrast : CDP-ME/CDP-ME2P are strictly metabolic intermediates, while MEcPP has dual roles in biosynthesis and stress signaling .

1-Hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate (HMBPP)

  • Role : Downstream product of MEcPP, generated by IspG (HMBPP synthase) .
  • Structural Difference : Contains a hydroxylated allylic diphosphate group vs. MEcPP’s cyclic pyrophosphate.
  • Functional Contrast: HMBPP is a direct precursor to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Functional and Evolutionary Distinctions

Stress Response Mechanisms

  • MEcPP : Triggers Arabidopsis defense genes (e.g., HPL, PR1) under aphid infestation and oxidative stress . In bacteria, MEcPP synthesis enhances survival in macrophages .

Enzymatic Targets

  • IspF (MEcPP Synthase): A validated antibacterial target due to its absence in mammals. Inhibitors like 2-amino-4-hydroxypyrimidine-5-carboxylates disrupt Burkholderia pseudomallei IspF .
  • IspD/IspE : Upstream enzymes targeted by fosmidomycin and analogs, but resistance arises more readily compared to IspF inhibition .

Evolutionary Conservation

MEcPP’s dual role in metabolism and signaling is conserved across bacteria and plants. For example, Thermus spp. retain MEcPP biosynthesis genes for thermostable isoprenoid production , while Arabidopsis repurposes MEcPP for retrograde signaling under stress .

Key Research Findings

Compound Biosynthetic Step Key Function Stress/Signaling Role References
MEP Step 2 (IspC) Precursor for CDP-ME None
CDP-ME Step 3 (IspD) Substrate for IspE kinase None
CDP-ME2P Step 4 (IspE) Substrate for IspF cyclase None
MEcPP Step 5 (IspF) Isoprenoid precursor; retrograde signal Oxidative stress tolerance; aphid defense
HMBPP Step 6 (IspG) IPP/DMAPP precursor None

Biological Activity

2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate (MEcDP) is a crucial intermediate in the methylerythritol phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoid precursors in various organisms, particularly in bacteria and plants. This pathway is distinct from the mevalonate pathway found in archaea and eukaryotes. The biological activity of MEcDP has garnered attention due to its role in stress responses and potential as a target for antimicrobial drug development.

Biosynthesis and Metabolic Role

The MEP pathway consists of several enzymatic steps starting from pyruvate and glyceraldehyde-3-phosphate. MEcDP is synthesized from 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) by the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF). This process involves the release of cytidine monophosphate (CMP) and is critical for the generation of isoprenoid precursors such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) .

Stress Response

Recent studies have highlighted the role of MEcDP in mediating responses to oxidative stress. Accumulation of MEcDP under oxidative conditions has been observed in several bacterial strains, suggesting its involvement in stress signaling pathways. Specifically, MEcDP has been linked to the release of histone-like proteins from DNA in Chlamydia trachomatis, facilitating nucleoid decondensation during terminal differentiation . Additionally, in plants, MEcDP accumulation is triggered by abiotic stresses such as wounding and high light exposure, leading to retrograde signaling that induces stress-response genes .

Antimicrobial Potential

The MEP pathway is absent in human cells, making its components attractive targets for developing novel antimicrobial agents. In particular, inhibitors targeting enzymes such as IspD and IspF have shown promise against pathogenic organisms like Plasmodium falciparum and Mycobacterium tuberculosis. For instance, fosmidomycin, an inhibitor of the enzyme DOXP reductoisomerase (IspC), has demonstrated efficacy in treating malaria . Recent research has identified new classes of inhibitors targeting IspD with low-nanomolar potency, highlighting the potential for these compounds to serve as effective treatments against malaria .

Inhibition Studies

A study focused on the inhibition of IspD revealed that compounds targeting this enzyme exhibited significant antimicrobial activity against Plasmodium falciparum. The structure-activity relationship analysis led to the identification of inhibitors with a promising profile for further development .

Plant Defense Mechanisms

Research involving Arabidopsis thaliana mutants demonstrated that MEcDP plays a role in plant defense mechanisms. The hds-3 mutant, which accumulates MEcDP due to a defect in the MEP pathway, showed enhanced resistance to aphids due to constitutive activation of defense responses mediated by MEcDP signaling .

Data Tables

Compound Target Enzyme Activity Reference
FosmidomycinIspCAntimicrobial
IspD InhibitorsIspDLow-nanomolar potency
MEcDPN/AStress signaling

Q & A

Q. What is the enzymatic role of 2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate (MEcPP) in the methylerythritol phosphate (MEP) pathway?

MEcPP is a key intermediate in the MEP pathway, which produces isoprenoid precursors in bacteria, apicomplexan parasites, and plant chloroplasts. It is synthesized by the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) via intramolecular transphosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) . MEcPP is subsequently converted to (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) by the [Fe4S4] enzyme IspG (GcpE), a step critical for isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) biosynthesis .

Methodological Insight : Structural studies using X-ray crystallography (e.g., 2.2–2.5 Å resolution) have resolved IspF's catalytic mechanism, revealing its dependence on Mg²⁺ or Mn²⁺ for cyclization . Knockout strains of Escherichia coli lacking IspF show growth defects unless supplemented with exogenous isoprenoids, confirming MEcPP's essentiality .

Q. How does MEcPP accumulation correlate with environmental stress in microbial systems?

MEcPP accumulates under oxidative stress and supraoptimal temperatures in bacteria and plants. For example, E. coli strains synthesizing MEcPP exhibit enhanced tolerance to hydrogen peroxide-induced oxidative stress and macrophage-mediated killing . In plants, MEcPP levels rise under heat stress, acting as a plastidial retrograde signal to activate nuclear stress-response genes (e.g., IMPα-9 and TPR2) .

Methodological Insight : Oxidative stress assays using H₂O₂ or paraquat, combined with LC-MS-based metabolite profiling, quantify MEcPP dynamics . Comparative studies with fosmidomycin (a DXR inhibitor) reveal MEcPP's role in stress adaptation; Salmonella enterica treated with fosmidomycin shows increased oxidative sensitivity due to MEP pathway disruption .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in MEcPP’s proposed roles as an antioxidant versus a metabolic bottleneck?

Some studies identify MEcPP as a protective antioxidant scavenging reactive oxygen species (ROS) , while others highlight its accumulation as a pathway bottleneck under stress . To reconcile these, controlled experiments varying stressors (e.g., temperature, ROS inducers) and genetic backgrounds (e.g., ispF mutants) are critical. For example, Arabidopsis mutants with disrupted MEcPP retrograde signaling show impaired stress responses despite high MEcPP levels, suggesting context-dependent roles .

Methodological Insight : Use ispG/ispH mutants to block MEcPP conversion to HMBPP, isolating its antioxidant function . Couple this with ROS quantification (e.g., fluorescence probes) and transcriptomics to map MEcPP-dependent gene networks .

Q. How can MEcPP biosynthesis be quantitatively monitored in vivo, and what analytical challenges exist?

MEcPP is labile and present at low concentrations, complicating detection. Liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled internal standards (e.g., ¹³C-MEcPP) provides high sensitivity and specificity . For example, Luo et al. (2007) optimized LC-MS protocols to resolve MEcPP from other phosphorylated intermediates in E. coli extracts .

Methodological Insight : Employ quenching methods (e.g., cold methanol) to arrest metabolism rapidly. Validate assays using ispF knockout strains as negative controls .

Q. What structural features of MEcPP synthase (IspF) make it a target for antimicrobial drug discovery?

IspF’s active site contains a conserved hydrophobic pocket that binds CDP-ME2P and catalyzes cyclization via a divalent cation-dependent mechanism . Structural studies (e.g., PDB ID 1U92) reveal that mutations disrupting six hydrogen bonds in E. coli IspF do not prevent substrate binding but abolish catalysis, highlighting rigidity in the active site .

Methodological Insight : Fragment-based drug discovery (FBDD) screens using X-ray crystallography and isothermal titration calorimetry (ITC) identify small molecules that compete with CDP-ME2P . For example, Ramsden et al. (2009) identified sulfonamide inhibitors with Ki values <10 µM .

Q. How does MEcPP mediate cross-talk between isoprenoid biosynthesis and stress signaling in plants?

MEcPP acts as a retrograde signal, activating nuclear genes (HPL, ICS1) involved in jasmonic acid (JA) and salicylic acid (SA) biosynthesis under stress . In Arabidopsis, MEcPP accumulation under drought or high light upregulates TPR2, enhancing stress tolerance .

Methodological Insight : Use MEcPP-overproducing transgenic lines (e.g., clb5 mutants) and chromatin immunoprecipitation (ChIP) to identify transcription factors binding MEcPP-responsive promoters .

Data Contradiction Analysis

Q. Why do some studies report MEcPP as a metabolic bottleneck, while others emphasize its signaling role?

Discrepancies arise from organism-specific context (e.g., bacteria vs. plants) and experimental conditions. For instance, MEcPP accumulation in E. coli under oxidative stress correlates with antioxidant activity , whereas in plants, its role as a retrograde signal dominates .

Resolution Strategy : Conduct comparative metabolomics in model organisms (e.g., E. coli, Arabidopsis) under identical stressors. Use genetic tools (e.g., CRISPR-Cas9 knockouts) to dissect MEcPP’s metabolic vs. signaling functions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate
Reactant of Route 2
2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate

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